Sarafotoxin S 6b (reduced)

Übersicht

Beschreibung

Sarafotoxin S 6b (reduced) is a potent vasoconstrictor peptide derived from the venom of the snake Atractaspis engaddensis. It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of peptides known for their strong vasoconstrictive properties . Sarafotoxin S 6b (reduced) is particularly noted for its ability to induce contractions in isolated human coronary arteries .

Vorbereitungsmethoden

Sarafotoxin S 6b (reduced) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% . The synthetic peptide is characterized by the presence of disulfide bonds between cysteine residues, which are crucial for its biological activity .

Analyse Chemischer Reaktionen

Sarafotoxin S 6b (reduced) undergoes several types of chemical reactions, including:

Substitution: Amino acid substitutions can be introduced during synthesis to study the structure-activity relationship of the peptide.

Common reagents used in these reactions include oxidizing agents like iodine for disulfide bond formation and reducing agents like dithiothreitol (DTT) for disulfide bond reduction. The major products formed from these reactions are the oxidized and reduced forms of the peptide .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

Structure-Activity Relationship Studies

Sarafotoxin S 6b (reduced) is extensively utilized as a model peptide for investigating the structure-activity relationships (SAR) of vasoconstrictor peptides. Researchers employ this compound to elucidate how modifications in its structure affect biological activity, particularly in relation to endothelin receptors .

Endothelin Receptor Studies

This compound acts as a non-selective agonist for endothelin receptors, particularly ET_A and ET_B. Its ability to activate these receptors has made it a valuable tool in studies examining their physiological and pathological roles in various tissues, including cardiovascular systems . The EC50 value for Sarafotoxin S 6b in activating ET_B receptor-mediated calcium mobilization is approximately 43 pM, highlighting its potency .

Medical Applications

Vasoconstriction Mechanism Studies

Sarafotoxin S 6b (reduced) is instrumental in studying vasoconstriction mechanisms. It mimics the effects of endothelin-1, leading to significant increases in blood pressure and vascular resistance. These properties allow researchers to explore potential therapeutic targets for conditions like hypertension and heart failure .

Therapeutic Development

The peptide's role in inducing vasoconstriction has implications for developing new therapeutic agents targeting endothelin receptors. By understanding the mechanisms through which Sarafotoxin S 6b operates, researchers can design drugs that either mimic or inhibit its effects, potentially leading to novel treatments for cardiovascular diseases .

Toxicology and Pharmacology

Cardiovascular Toxicity Studies

Research indicates that Sarafotoxin S 6b can induce significant cardiovascular effects, such as increased total peripheral resistance and decreased cardiac output. These findings are critical for understanding the toxicological profiles of snake venoms and their implications for human health .

Case Study: Hemodynamic Effects

A study involving both Long-Evans and Brattleboro rats demonstrated that high doses of Sarafotoxin S 6b resulted in greater reductions in mean blood pressure compared to other endothelins. The initial hypotensive effects were followed by sustained increases in blood pressure, emphasizing the compound's complex hemodynamic actions .

Industrial Applications

Diagnostic Tools Development

Sarafotoxin S 6b is also used in developing bioassays for diagnosing cardiovascular diseases. Its specific interactions with endothelin receptors make it suitable for creating assays that measure receptor activity or identify abnormalities in receptor signaling pathways .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Research | Structure-activity relationship studies | Insights into peptide modifications |

| Biological Research | Endothelin receptor activation studies | Potent activation of ET_A and ET_B receptors |

| Medical Applications | Vasoconstriction mechanism studies | Insights into hypertension treatment |

| Toxicology | Cardiovascular toxicity studies | Significant changes in blood pressure |

| Industrial Applications | Development of diagnostic tools | Effective bioassays for cardiovascular diseases |

Wirkmechanismus

Sarafotoxin S 6b (reduced) exerts its effects by binding to endothelin receptors, specifically endothelin receptor type A (ET_A) and endothelin receptor type B (ET_B) . Upon binding, it activates these receptors, leading to an increase in intracellular calcium levels and subsequent contraction of smooth muscle cells in blood vessels . This vasoconstrictive effect is mediated through the activation of G-protein coupled signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Sarafotoxin S 6b (reduced) is structurally and functionally similar to other members of the sarafotoxin family and endothelins. it has unique features that distinguish it from other peptides:

Biologische Aktivität

Sarafotoxin S 6b (reduced) is a member of the sarafotoxin family, which are peptides derived from the venom of certain snake species. These peptides are known for their potent biological activities, particularly their interactions with endothelin receptors, which play critical roles in cardiovascular physiology and pathology. This article explores the biological activity of Sarafotoxin S 6b (reduced), including its mechanisms of action, physiological effects, and potential therapeutic applications.

Sarafotoxin S 6b (reduced) is characterized by the presence of disulfide bonds that stabilize its structure. The reduction of these disulfide bonds alters its biological activity significantly. The reduced form may exhibit different receptor binding affinities and physiological effects compared to its oxidized counterpart.

Sarafotoxin S 6b (reduced) primarily exerts its effects through binding to endothelin receptors, specifically endothelin receptor type A (ET_A) and type B (ET_B). This interaction leads to a cascade of intracellular events that result in vasoconstriction and modulation of vascular tone. The binding affinity of Sarafotoxin S 6b for these receptors is crucial for its biological activity:

- Binding Affinity : The binding kinetics have shown that Sarafotoxin S 6b has a high affinity for ET_A receptors, with a value ranging from 3–5 nM .

- Calcium Mobilization : Activation of these receptors leads to an increase in intracellular calcium levels, which is essential for the contractile response in vascular smooth muscle cells .

Physiological Effects

The physiological effects of Sarafotoxin S 6b (reduced) include:

- Vasoconstriction : It induces strong and sustained contractions in vascular tissues, particularly noted in studies involving rat mesenteric arteries .

- Cardiovascular Impact : Research indicates that Sarafotoxin S 6b can impair left ventricular function, leading to decreased cardiac output and altered hemodynamics .

Table 1: Comparative Biological Effects of Sarafotoxins

| Effect | Sarafotoxin S 6b | Sarafotoxin S 6a | Endothelin-1 |

|---|---|---|---|

| Binding Affinity (nM) | 3-5 | Higher | Variable |

| Vasoconstriction | Strong | Moderate | Strong |

| Cardiac Output | Decreased | Slightly Decreased | Decreased |

| Receptor Interaction | ET_A, ET_B | ET_A | ET_A, ET_B |

Case Studies

- Vascular Response Study : A study analyzing the contractile response to various endothelin peptides found that Sarafotoxin S 6b induced significant contractions in isolated rat mesenteric arteries. The study highlighted that these contractions were mediated primarily through ET_A receptors, with notable differences in potency when compared to other endothelin peptides like ET-1 and ET-3 .

- Cardiac Function Assessment : In a controlled experiment involving male Wistar rats, intravenous administration of Sarafotoxin S 6b resulted in marked impairments in both systolic and diastolic functions of the left ventricle. Measurements indicated early impairment within one minute post-administration, which persisted over time .

Research Applications

Sarafotoxin S 6b (reduced) serves as a valuable tool in various research fields:

- Pharmacological Research : It is utilized to investigate the structure-activity relationships of vasoconstrictor peptides and develop new therapeutic agents targeting endothelin receptors.

- Cardiovascular Studies : Its role in modulating vascular tone makes it significant for studying conditions such as hypertension and heart failure.

- Toxicology : Understanding the toxic effects of sarafotoxins assists in developing antidotes or treatments for snake bites and related cardiovascular complications .

Eigenschaften

IUPAC Name |

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H159N27O34S5/c1-9-55(6)88(108(168)130-77(110(170)171)40-59-45-116-64-22-14-13-21-62(59)64)136-107(167)87(54(4)5)135-102(162)76(44-86(148)149)128-93(153)67(29-31-82(114)141)121-99(159)73(41-60-46-115-52-117-60)126-106(166)81-49-174-173-48-63(113)90(150)131-78(47-138)103(163)134-79-50-175-176-51-80(105(165)123-70(37-53(2)3)96(156)124-72(39-58-25-27-61(140)28-26-58)97(157)125-71(98(158)133-81)38-57-19-11-10-12-20-57)132-94(154)68(30-32-83(142)143)120-91(151)65(23-15-17-34-111)118-101(161)75(43-85(146)147)129-109(169)89(56(7)139)137-95(155)69(33-36-172-8)122-100(160)74(42-84(144)145)127-92(152)66(119-104(79)164)24-16-18-35-112/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,116,138-140H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H2,114,141)(H,115,117)(H,118,161)(H,119,164)(H,120,151)(H,121,159)(H,122,160)(H,123,165)(H,124,156)(H,125,157)(H,126,166)(H,127,152)(H,128,153)(H,129,169)(H,130,168)(H,131,150)(H,132,154)(H,133,158)(H,134,163)(H,135,162)(H,136,167)(H,137,155)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRYDGYRZIWZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

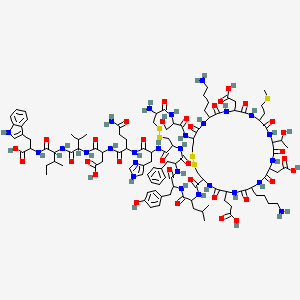

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H159N27O34S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2563.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.